molecular formula C23H27N3O2 B11393197 4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one

4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one

Cat. No.: B11393197
M. Wt: 377.5 g/mol
InChI Key: HOPBMKQECASBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone structure

Preparation Methods

The synthesis of 4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole intermediate, followed by the introduction of the methoxyethyl group. The final step involves the formation of the pyrrolidinone ring. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, often using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-2-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group and the benzodiazole ring play crucial roles in binding to these targets, leading to the desired biological or chemical effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other benzodiazole derivatives and pyrrolidinone-containing molecules. Compared to these, 4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2,4,6-TRIMETHYLPHENYL)PYRROLIDIN-2-ONE is unique due to its specific substitution pattern and the presence of both benzodiazole and pyrrolidinone moieties. This combination imparts distinct chemical and biological properties that are not observed in other related compounds .

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

4-[1-(2-methoxyethyl)benzimidazol-2-yl]-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C23H27N3O2/c1-15-11-16(2)22(17(3)12-15)26-14-18(13-21(26)27)23-24-19-7-5-6-8-20(19)25(23)9-10-28-4/h5-8,11-12,18H,9-10,13-14H2,1-4H3

InChI Key

HOPBMKQECASBKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.